Product packaging for hemoglobin Chesterfield(Cat. No.:CAS No. 138898-67-6)

hemoglobin Chesterfield

Cat. No.: B1178227
CAS No.: 138898-67-6
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Description

Hemoglobin Chesterfield is a variant of human hemoglobin resulting from a point mutation where Leucine at position 28 of the beta-globin chain is replaced by Arginine (β28 Leu→Arg) . This mutation is associated with a phenotype of inclusion body beta-thalassemia, providing a crucial model for studying this blood disorder . In beta-thalassemia, the primary defect is a quantitative reduction in beta-globin chain production, leading to an excess of alpha-globin chains and imbalanced hemoglobin synthesis . Hemoglobin variants like Chesterfield are instrumental in hematology research for investigating the molecular basis of thalassemic diseases. Studying this mutant protein helps researchers understand the pathophysiology of unstable hemoglobins that form inclusions within red blood cells, contributing to their premature destruction . The compound is supplied for research applications only, including biochemical studies, investigations into hemoglobin allostery and oxygen transport, and as a specific model for dominant beta-thalassemia . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

138898-67-6

Molecular Formula

C6H11NO3

Synonyms

hemoglobin Chesterfield

Origin of Product

United States

Molecular Genetic Basis of Hemoglobin Chesterfield

Identification of the Beta-Globin Gene (HBB) Locus and Alleles

Hemoglobin Chesterfield arises from a mutation within the beta-globin gene (HBB), which is located on the short arm of chromosome 11. The HBB gene is a critical component of the beta-globin gene cluster and is responsible for producing the beta-globin polypeptide chain, a key subunit of adult hemoglobin (Hemoglobin A). nih.gov Mutations in this gene can lead to a wide spectrum of inherited hemoglobin disorders, collectively known as beta-thalassemias. nih.gov These disorders are typically characterized by a reduced or absent synthesis of beta-globin chains. cambridge.org

Characterization of the Specific Point Mutation: HBB: c.86T>G (β28 Leu→Arg)

The specific genetic defect responsible for this compound is a point mutation in the HBB gene. researchgate.net This mutation involves the substitution of a single nucleotide, a thymine (B56734) (T) with a guanine (B1146940) (G), at position 86 of the coding DNA sequence (c.86T>G). researchgate.netpsu.edu

This c.86T>G mutation is located within exon 2 of the beta-globin gene. researchgate.net The HBB gene is composed of three exons, which are the coding regions of the gene, interspersed with two non-coding introns. Mutations occurring within the exons are particularly significant as they directly alter the genetic code that is translated into the amino acid sequence of the globin protein.

The c.86T>G nucleotide substitution results in a change in the amino acid sequence of the beta-globin chain. Specifically, it causes the substitution of the amino acid leucine (B10760876) (Leu) with arginine (Arg) at the 28th position (β28 Leu→Arg). researchgate.netnih.govscispace.com This alteration from a nonpolar amino acid (leucine) to a positively charged, polar amino acid (arginine) is believed to disrupt the structure and stability of the beta-globin chain. psu.edu This instability leads to the premature breakdown of the hemoglobin molecule. cambridge.orgresearchgate.net

Mutation Details Description
Gene Beta-Globin (HBB)
Nucleotide Change c.86T>G researchgate.netpsu.edu
Amino Acid Change p.Leu29Arg (β28 Leu→Arg) researchgate.netpsu.edunih.govscispace.com
Location Exon 2 researchgate.net

Genetic Inheritance Pattern: Dominant Negative Inheritance

Unlike many forms of beta-thalassemia which are inherited in an autosomal recessive manner, this compound exhibits a dominant negative inheritance pattern. nih.govcambridge.org In a dominant negative mutation, the altered gene product not only loses its own function but also interferes with the function of the normal protein produced from the wild-type allele. genscript.combiointerfaceresearch.com In the case of this compound, the unstable beta-globin variant produced from the mutated allele is thought to interfere with the normal assembly and function of hemoglobin tetramers, leading to a disease state even in individuals with one normal HBB allele. cambridge.org

Individuals who are heterozygous for the this compound mutation, meaning they have one copy of the mutated HBB gene and one normal copy, present with a clinical phenotype of thalassemia intermedia. researchgate.netscispace.com This is in contrast to typical beta-thalassemia trait (heterozygous state) which is often asymptomatic. The phenotype of this compound heterozygotes includes hemolytic anemia, jaundice, and enlargement of the spleen (splenomegaly). dnai.org The presence of large inclusion bodies within red blood cell precursors is a characteristic feature, which is a result of the precipitation of the unstable globin chains. researchgate.netnih.gov

Inheritance and Phenotype Description
Inheritance Pattern Dominant Negative nih.govcambridge.org
Heterozygous Phenotype Thalassemia Intermedia researchgate.netscispace.com
Clinical Features Hemolytic anemia, jaundice, splenomegaly dnai.org
Cellular Feature Inclusion bodies in erythroblasts researchgate.netnih.gov

Investigation of Potential De Novo Genetic Events

In some reported cases, the this compound mutation has been identified as a de novo event. researchgate.netpsu.edu A de novo mutation is a genetic alteration that is present for the first time in one family member as a result of a mutation in a germ cell (egg or sperm) of one of the parents or in the fertilized egg itself. In the initial reported case, the parents of the affected individual were clinically and hematologically normal, suggesting that the mutation was not inherited but arose spontaneously. researchgate.net This highlights that while this compound can be inherited in a dominant fashion, it can also occur in individuals with no prior family history of the disorder.

Comparative Genomics of Beta-Globin Gene Variants

The human beta-globin gene (HBB), located on chromosome 11, is subject to numerous mutations, leading to a wide spectrum of hemoglobinopathies. mdpi.comwikipedia.org Comparative analysis of these variants, including this compound, reveals how different changes in the gene's sequence can result in distinct clinical and biochemical phenotypes. The HBB gene is composed of three exons and two introns, and mutations in any of these regions can affect the final hemoglobin product. atlasgeneticsoncology.org

This compound is the result of a specific missense mutation in exon 1 of the beta-globin gene. This single-base substitution (CTG to CGG) at codon 28 leads to the replacement of the amino acid Leucine with Arginine (Leu→Arg). researchgate.netresearchgate.net This alteration produces a highly unstable beta-globin chain, which precipitates within red blood cells, causing the clinical phenotype of dominantly inherited inclusion body beta-thalassemia. researchgate.netnih.gov While the variant beta-chain is synthesized, its instability means it does not form a stable, functional hemoglobin tetramer. nih.gov

In contrast, other well-known beta-globin variants arise from mutations at different codons, leading to different pathophysiological consequences. For instance, Hemoglobin S (HbS), which causes sickle cell disease, results from a mutation in exon 1 at codon 6, changing glutamic acid to valine (Glu→Val). mdpi.comnih.gov This single amino acid substitution does not cause instability in the same way as the Chesterfield mutation but leads to the polymerization of deoxygenated hemoglobin, deforming red blood cells into a sickle shape. mdpi.com Similarly, Hemoglobin C (HbC) is caused by a different mutation at the very same codon 6, substituting glutamic acid with lysine (B10760008) (Glu→Lys). nih.govwikipedia.org This variant leads to a milder hemolytic anemia and is characterized by the formation of hemoglobin crystals within red cells. orpha.net

The location and nature of the amino acid substitution are critical in determining the variant's properties. Mutations can disrupt the helical structure of the globin chain, interfere with the heme pocket, or alter the hydrophobic interior of the subunit, all of which can lead to instability. dynamed.comnih.gov Unstable hemoglobin variants are a significant subgroup, with over 150 identified. dynamed.com The severity of the resulting anemia often depends on the degree of instability of the abnormal hemoglobin. dynamed.comnih.gov

The table below provides a comparative overview of this compound and other notable beta-globin gene variants, illustrating the genetic diversity and varied functional impact of these mutations.

Hemoglobin VariantGeneMutation Location (Codon)ExonAmino Acid ChangePrimary Phenotype
This compound HBB281Leucine → ArginineUnstable Hemoglobin, Inclusion Body β-thalassemia researchgate.netresearchgate.net
Hemoglobin S (HbS) HBB61Glutamic Acid → ValineSickle Cell Disease mdpi.comnih.gov
Hemoglobin C (HbC) HBB61Glutamic Acid → LysineMild Hemolytic Anemia, HbC Crystals nih.govwikipedia.orgorpha.net
Hemoglobin E (HbE) HBB261Glutamic Acid → LysineMild β-thalassemia, Microcytosis nih.gov
Hemoglobin Köln HBB983Valine → MethionineUnstable Hemoglobin, Hemolytic Anemia dynamed.com
Hemoglobin Hammersmith HBB422Phenylalanine → SerineSevere Unstable Hemoglobin, Hemolytic Anemia haematologica.org
Hemoglobin Indianapolis HBB1123Cysteine → ArginineHighly Unstable Hemoglobin, Severe Hemolytic Anemia mdpi.com

This comparative genomic context underscores that while all these conditions originate from mutations within the same gene, the specific location and the resulting biochemical change dictate the ultimate pathology, ranging from the sickling of HbS to the profound instability of Hb Chesterfield.

Structural and Conformational Analysis of Hemoglobin Chesterfield

Impact of the β28 Leu→Arg Substitution on Beta-Globin Chain Primary Structure

The primary structure of a protein is defined by the linear sequence of its amino acids. In Hemoglobin Chesterfield, a missense mutation occurs at the 28th codon of the HBB gene. researchgate.net This mutation involves a single-base substitution from cytosine-thymine-guanine (CTG) to cytosine-guanine-guanine (CGG). researchgate.net Consequently, the amino acid leucine (B10760876) (Leu), a nonpolar, hydrophobic residue normally present at position 28 of the β-globin chain, is replaced by arginine (Arg), a positively charged, hydrophilic amino acid. researchgate.netthalassaemia.org.cy This position is located within the B helix of the β-globin subunit. researchgate.net The introduction of a large, charged side chain in place of a smaller, nonpolar one fundamentally alters the physicochemical properties at this specific locus, initiating a cascade of destabilizing effects. researchgate.netnih.gov

Table 1: Primary Structure Alteration in this compound
AttributeDetail
Affected ProteinBeta-Globin Chain
Amino Acid Position28
Normal Amino AcidLeucine (Leu)
Mutant Amino AcidArginine (Arg)
Codon ChangeCTG → CGG

Predicted Consequences for Secondary and Tertiary Protein Folding Stability

The substitution at position β28 has profound implications for the higher-order structures of the β-globin chain, leading to significant instability.

The β-globin chain, like other globin subunits, has a high proportion of its structure organized into α-helices. jumedicine.com The normal residue, leucine, at position β28 is located in the B helix. researchgate.net Its nonpolar side chain is compatible with the helical structure. The substitution of leucine with arginine introduces a bulky, charged side chain that is disruptive to the local α-helical conformation. nih.gov Similar substitutions, such as replacing leucine with proline at this same position in Hemoglobin Genova, are known to interrupt the helical configuration, leading to severe instability. researchgate.net The introduction of a charged arginine residue is predicted to similarly destabilize the B helix, compromising the secondary structural integrity of the entire subunit.

The tertiary structure of a globin chain is characterized by a globular fold that creates a hydrophobic pocket to house the heme prosthetic group. jumedicine.commhmedical.com This hydrophobic environment is critical for protecting the heme iron in its functional ferrous (Fe2+) state and enabling reversible oxygen binding. mhmedical.com The β28 leucine residue is situated within this normally hydrophobic interior.

The replacement of hydrophobic leucine with hydrophilic arginine introduces a charged group into this nonpolar environment, a highly unfavorable interaction. researchgate.netnih.gov This disruption compromises the integrity of the heme pocket, leading to several predicted consequences:

Increased Polarity: The arginine side chain allows for the potential stabilization of a water molecule within the normally hydrophobic pocket. researchgate.net

Heme Loss: The destabilized pocket cannot securely hold the heme group, leading to its eventual displacement and loss from the globin chain. nih.gov

Globin Precipitation: The resulting unstable apo-globin (globin without heme) is prone to denaturation and aggregation, forming the characteristic inclusion bodies seen in red blood cell precursors. nih.govnih.gov

Effects on Quaternary Structure and Hemoglobin Tetramer Assembly

Hemoglobin's functional form is a tetramer composed of two α-globin and two β-globin subunits (α2β2), which are assembled from two stable αβ dimers. mun.canih.govderangedphysiology.com The instability of the β-Chesterfield chain severely impairs this assembly process.

The formation of a stable α1β1 dimer is a prerequisite for the assembly of the full hemoglobin tetramer. nih.gov This interaction relies on extensive, well-defined contacts between the surfaces of the alpha and beta subunits. The significant conformational instability of the β-Chesterfield globin chain, including the disruption of its secondary and tertiary structures, prevents it from folding correctly and presenting the proper interface for binding to the α-globin chain. This leads to a failure to form stable αβ dimers, resulting in a functional deficiency of β-globin and an excess of free α-globin chains, which themselves precipitate and contribute to cellular damage. nih.gov

Hemoglobin's cooperative oxygen binding is governed by a transition between two quaternary conformations: the low-affinity "tense" (T) state and the high-affinity "relaxed" (R) state. nih.govsandiego.edu This allosteric transition involves subtle but critical movements at the interfaces between subunits, particularly the α1β2 interface. nih.govnih.gov

The Leu→Arg substitution in this compound disrupts the structural foundation required for this delicate allosteric mechanism.

Structural Instability: The inherent instability of the β-Chesterfield subunit prevents the formation of a stable tetramer capable of undergoing the concerted conformational changes required for the T-to-R transition. sandiego.edu

Heme Pocket Disruption: The altered heme pocket environment directly affects the initial ligand-binding event that triggers the allosteric transition. researchgate.net The result is a non-functional protein that cannot participate in cooperative oxygen transport. The primary pathology of this compound is therefore not one of altered oxygen affinity, but rather of extreme molecular instability that precludes the formation of a functional hemoglobin tetramer. researchgate.netnih.gov

Table 2: Summary of Predicted Structural Consequences of the β28 Leu→Arg Substitution
Structural LevelPredicted Consequence
PrimaryReplacement of a nonpolar amino acid (Leucine) with a positively charged, polar amino acid (Arginine).
SecondaryDisruption and destabilization of the B α-helix due to the introduction of a bulky, charged residue.
TertiaryCompromised integrity of the hydrophobic heme pocket, leading to increased polarity, heme loss, and subsequent globin chain precipitation.
QuaternaryImpaired formation of stable αβ dimers and functional α2β2 tetramers. Loss of allosteric function (T-R transition) due to profound molecular instability.

Investigating the Steric Constraints and Conformational Changes Induced by the Mutation

The defining molecular feature of this compound is a missense mutation at codon 28 of the beta-globin gene, resulting in the substitution of the amino acid Leucine (Leu) with Arginine (Arg). oup.comoup.combuffalostate.edu This seemingly minor change from a nonpolar, hydrophobic amino acid to a bulky, positively charged amino acid at a critical position within the B-helix of the beta-globin chain introduces significant steric and electrochemical perturbations. nih.gov

The substitution of Leucine with Arginine at position β28 (B10) is located within the B-helix, a crucial structural component of the beta-globin chain. researchgate.net This helix is involved in the intricate folding of the globin protein and its interaction with the heme pocket. The introduction of a bulky and charged Arginine residue in this helix likely leads to localized unfolding or distortion of the helical structure. This conformational change can disrupt the precise tertiary structure of the beta-globin subunit, rendering it unstable. ashpublications.org This instability is a hallmark of this compound and is the primary driver of its pathological phenotype, which manifests as inclusion body β-thalassemia. oup.comoup.comresearchgate.net The unstable beta-globin chains are prone to denaturation and precipitation within red blood cells, forming characteristic inclusion bodies. oup.com

FeatureLeucine (Wild-Type)Arginine (this compound)Implication of Substitution
Amino Acid at β28 Leucine (Leu)Arginine (Arg)Change from nonpolar to a bulky, positively charged residue.
Side Chain Property Nonpolar, hydrophobicPositively charged, hydrophilic, bulkyIntroduction of charge into a hydrophobic region, leading to electrostatic repulsion and steric clashes.
Location B-helix of the beta-globin chainB-helix of the beta-globin chainThe B-helix is crucial for the correct folding and stability of the globin chain.
Predicted Structural Impact Contributes to the hydrophobic core and protein stability.Disrupts the hydrophobic core, introduces steric hindrance, and likely destabilizes the B-helix structure.Leads to a highly unstable beta-globin chain.
Clinical Phenotype Normal hemoglobin function.Inclusion body β-thalassemia.The instability of the variant hemoglobin causes it to precipitate, leading to the formation of inclusion bodies and anemia.

Computational Modeling and Structural Prediction of the Variant

To date, specific computational modeling and structural prediction studies on this compound have not been extensively reported in the scientific literature. However, the application of modern bioinformatics tools can provide significant insights into the structural instability of this variant.

Predictive modeling software, such as DynaMut , MutationExplorer , and AlphaFold2 , could be employed to generate a three-dimensional model of the this compound variant. oup.comuq.edu.auaps.org These tools utilize the known structure of normal human hemoglobin (HbA) as a template and introduce the Leu28Arg mutation in silico.

Key areas of investigation using computational tools would include:

Energy Minimization and Stability Calculations: Software like DDMut and FoldX can predict the change in Gibbs free energy (ΔΔG) upon mutation. oup.comnih.gov For the Leu28Arg substitution in this compound, a significant positive ΔΔG value would be expected, indicating a decrease in protein stability.

Analysis of Steric Clashes: Molecular visualization software can be used to examine the modeled structure of this compound and identify specific steric clashes between the introduced Arginine residue and surrounding amino acids. This would provide a visual representation of the structural disruption.

Conformational Dynamics Simulations: Normal mode analysis and molecular dynamics simulations can be performed to understand how the mutation affects the flexibility and motion of the beta-globin chain. uq.edu.au It is hypothesized that the Leu28Arg mutation would lead to increased local flexibility and a higher propensity for unfolding, consistent with the observed instability.

The table below outlines the potential application of various computational tools in the study of this compound.

Computational ToolPredicted Application for this compoundExpected Findings
AlphaFold2, MutationExplorer Generation of a 3D structural model of the β-globin chain with the Leu28Arg mutation.A model illustrating the altered side-chain orientation and potential disruption of the B-helix.
DynaMut, DDMut Prediction of the change in protein stability (ΔΔG) resulting from the mutation.A significant positive ΔΔG, confirming the destabilizing effect of the Leu to Arg substitution.
Molecular Visualization Software (e.g., PyMOL, Chimera) Detailed analysis of the local environment around the β28 position to identify steric clashes and altered hydrogen bonding networks.Visualization of unfavorable interactions between the bulky arginine side chain and neighboring residues.
Normal Mode Analysis (NMA) servers Assessment of the impact of the mutation on the overall dynamics and flexibility of the protein.Increased local flexibility and potential for larger conformational changes, contributing to instability.

While experimental data on the precise structure of this compound is scarce due to its inherent instability, computational modeling offers a powerful avenue to bridge this gap. Such studies would be invaluable in providing a detailed molecular-level understanding of the pathogenesis of the inclusion body β-thalassemia associated with this hemoglobin variant.

Biochemical and Functional Characterization of Hemoglobin Chesterfield

Globin Chain Synthesis and Stability Profile

The production and stability of globin chains are critical for the formation of functional hemoglobin tetramers. In the case of Hemoglobin Chesterfield, the mutation directly impacts the beta-globin chain, leading to a cascade of events that disrupt this delicate balance.

Quantitative Assessment of Beta-Globin Chain Production

The substitution of a nonpolar amino acid, leucine (B10760876), with a charged amino acid, arginine, at position 28 of the beta-globin chain is presumed to interfere with the normal folding and tertiary structure of the protein. This structural perturbation likely renders the newly synthesized β-Chesterfield chain highly unstable. While specific quantitative data on the absolute production levels of the β-Chesterfield globin chain are not extensively documented in the literature, the resulting thalassemic phenotype strongly suggests a significant reduction in the availability of functional beta-globin chains for hemoglobin assembly. wikipedia.orgnih.gov

Measurement of In Vitro Globin Chain Biosynthesis Ratios (α:non-α)

In healthy individuals, the synthesis of alpha (α) and non-alpha (β, γ, δ) globin chains is tightly regulated, maintaining a balanced ratio of approximately 1:1. nih.gov This balance is crucial for the efficient assembly of stable α2β2 hemoglobin A (HbA) tetramers. In β-thalassemia, a reduced synthesis of β-globin chains leads to an excess of α-globin chains. nih.govnih.gov

Table 1: Representative In Vitro Globin Chain Biosynthesis Ratios

ConditionTypical α:non-α Synthesis Ratio
Normal Adult0.9 - 1.1
β-thalassemia Trait1.5 - 2.5
Unstable β-globin Variant (e.g., Chesterfield)> 2.0 (Expected)

Note: The value for this compound is an expected range based on its classification as an inclusion body β-thalassemia and data from functionally similar variants.

Mechanisms of Post-Translational Instability and Degradation

The instability of the this compound β-chain is a post-translational phenomenon. The globin chain is synthesized, but its abnormal structure leads to rapid degradation and aggregation within the red blood cell precursors.

Resistance of Aggregations to Proteolytic Degradation

The β-globin chains that escape immediate degradation are prone to aggregate with the excess, unpaired α-globin chains. wikipedia.orgnih.gov These aggregates precipitate within the erythroid precursors in the bone marrow, forming characteristic inclusion bodies. nih.gov While individual unfolded proteins are typically cleared by proteolysis, these large, insoluble inclusions can be more resistant to degradation. nih.gov The persistence of these inclusions is a key feature of the pathophysiology, causing damage to the red blood cell membrane and leading to premature cell death (ineffective erythropoiesis).

Functional Deficiency of Beta Globin Resulting from Instability

The profound instability of the β-Chesterfield globin chain directly results in a functional deficiency of beta-globin. This has two primary consequences: a reduced amount of functional hemoglobin and the deleterious effects of globin chain imbalance.

The lack of stable β-globin chains severely impairs the formation of normal HbA (α2β2). This leads to a hypochromic, microcytic anemia, as the red blood cells are smaller and contain less hemoglobin than normal. nih.gov The functional consequence is a reduced oxygen-carrying capacity of the blood.

Furthermore, the excess unpaired α-globin chains that precipitate to form inclusion bodies cause significant damage to the developing red blood cells in the bone marrow. nih.govmhmedical.com This ineffective erythropoiesis means that a large proportion of red blood cell precursors are destroyed before they can mature and enter the circulation. The surviving red blood cells that contain these inclusions are recognized and removed prematurely by the spleen, leading to hemolytic anemia. wikipedia.org Therefore, the functional deficiency of the beta-globin in this compound manifests as a classic β-thalassemia phenotype, characterized by both underproduction of hemoglobin and accelerated red blood cell destruction.

Oxygen Binding Characteristics of the Variant Hemoglobin

The functional properties of hemoglobin are intrinsically linked to its ability to bind and release oxygen in a controlled manner. In the case of hemoglobin variants, alterations in the protein's structure can significantly impact these oxygen binding characteristics. This compound, a rare variant characterized by the substitution of leucine with arginine at position 28 of the β-globin chain (β28(B10)Leu→Arg), is classified as an unstable hemoglobin. nih.gov This instability is a primary determinant of its functional behavior.

Analysis of Oxygen Affinity

The oxygen affinity of hemoglobin is a measure of how readily it binds to oxygen molecules. This is quantitatively expressed by the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity, while a higher P50 suggests a lower affinity.

Hemoglobin VariantP50 Value (mmHg)Oxygen AffinityReference
Hemoglobin A (Normal) 26-27Normal[General knowledge]
This compound Data not availableLikely altered due to instability
Hemoglobin Chesapeake IncreasedHigh[General knowledge]

Examination of Cooperativity

Cooperativity is a hallmark of normal hemoglobin function, where the binding of one oxygen molecule to a heme group increases the affinity of the remaining heme groups for oxygen. This property is described by the Hill coefficient (n). For normal adult hemoglobin (HbA), the Hill coefficient is typically around 2.8, indicating positive cooperativity. oncohemakey.comresearchgate.net This sigmoidal oxygen binding curve allows for efficient oxygen uptake in the lungs and release in the tissues. youtube.com

Detailed studies on the cooperativity of this compound, including its Hill coefficient, have not been reported. However, the structural instability caused by the amino acid substitution can disrupt the intricate allosteric transitions between the deoxygenated (T) and oxygenated (R) states, which are essential for cooperative binding. youtube.comyoutube.com It is plausible that the instability of this compound could lead to a reduction in cooperativity, resulting in a Hill coefficient lower than that of normal hemoglobin. A loss of cooperativity would impair the efficiency of oxygen transport.

PropertyNormal Hemoglobin AThis compoundReference
Hill Coefficient (n) ~2.8Data not available oncohemakey.comresearchgate.net
Cooperativity PositivePotentially reduced

Interactions with Cellular Metabolites (e.g., 2,3-Diphosphoglycerate) in Unstable Hemoglobins (B146990)

The interaction of hemoglobin with allosteric effectors, such as 2,3-diphosphoglycerate (2,3-DPG), plays a crucial role in modulating its oxygen affinity. In red blood cells, 2,3-DPG binds to the central cavity of deoxyhemoglobin, stabilizing the low-affinity T-state and facilitating oxygen release to the tissues.

For unstable hemoglobins, the structural changes can affect the binding of 2,3-DPG. While specific data on the interaction of this compound with 2,3-DPG is not available, studies on other unstable hemoglobins provide insights. The instability of this compound leads to the formation of intracellular precipitates known as inclusion bodies, a characteristic feature of inclusion body β-thalassemia. nih.govnih.gov This precipitation indicates a significant structural perturbation.

Cellular Pathophysiology and Mechanisms of Inclusion Body Thalassemia Induced by Hemoglobin Chesterfield

Pathophysiological Consequences of Globin Chain Imbalance

The synthesis of alpha- and beta-globin chains is tightly regulated to produce functional hemoglobin A (α2β2), the predominant hemoglobin in adults. harvard.eduijnrd.org In the case of Hemoglobin Chesterfield, the instability of the variant beta-globin chain disrupts this delicate balance, initiating a cascade of pathological events within erythroid precursor cells.

The primary consequence of the unstable this compound beta-globin is a functional deficiency of beta-globin chains available for assembly into hemoglobin tetramers. While the synthesis of alpha-globin chains proceeds at a normal rate, the rapid degradation of the unstable beta-Chesterfield chains leads to a relative excess of free alpha-globin chains within the erythroblast. nih.govresearchgate.net These unpaired alpha-globin chains are unable to form stable tetramers on their own and are highly prone to precipitation. nih.govresearchgate.net The accumulation of these insoluble alpha-globin aggregates is a central feature of the pathophysiology of beta-thalassemia. nih.gov

The excess alpha-globin chains, being unstable and prone to denaturation, generate reactive oxygen species (ROS), which contribute to oxidative stress within the cell. nih.govhaematologica.org This oxidative damage affects various cellular components, including the cell membrane and its proteins, further compromising the integrity and survival of the developing red blood cell. haematologica.org

The hallmark of beta-thalassemia, and by extension the phenotype induced by this compound, is a significant imbalance in the ratio of alpha- to non-alpha- (in this case, beta-) globin chain synthesis. haematologica.orghaematologica.org In healthy individuals, this ratio is approximately 1:1, ensuring the efficient assembly of stable hemoglobin tetramers. ijnrd.org However, in individuals with this compound, the effective concentration of functional beta-globin chains is markedly reduced due to their instability.

While specific globin chain synthesis studies on this compound are not extensively detailed in the available literature, data from analogous unstable beta-globin variants and beta-thalassemia models demonstrate a skewed synthesis ratio, with a significant surplus of alpha-globin chains. haematologica.orghaematologica.org This imbalance is the primary determinant of disease severity. haematologica.org The greater the excess of alpha-globin chains, the more pronounced the subsequent cellular pathology.

Table 1: Globin Chain Synthesis Ratios in Different Thalassemic Conditions (Illustrative)

ConditionAlpha-Globin SynthesisBeta-Globin SynthesisAlpha/Beta Synthesis RatioPathophysiological Consequence
NormalNormalNormal~1.0Balanced hemoglobin production
Beta-Thalassemia TraitNormalReduced>1.0Mild microcytic anemia
Beta-Thalassemia MajorNormalSeverely Reduced / AbsentSignificantly >1.0Severe anemia, ineffective erythropoiesis
This compound Normal Functionally Reduced due to Instability Significantly >1.0 Inclusion body formation, ineffective erythropoiesis

Formation and Composition of Intracellular Inclusion Bodies

The precipitation of excess globin chains within erythroid precursors leads to the formation of characteristic intracellular inclusion bodies, often referred to as Heinz bodies when observed in mature red blood cells. These inclusions are a key diagnostic feature and a major contributor to the cellular damage seen in this compound-induced thalassemia.

In the context of beta-thalassemia resulting from reduced or absent beta-globin synthesis, the inclusion bodies are primarily composed of precipitated alpha-globin chains. nih.gov However, in cases of dominantly inherited beta-thalassemias caused by highly unstable beta-globin variants like this compound, the composition of these inclusions is more complex.

Immunoelectron microscopy studies on similar unstable beta-globin variants have demonstrated that the intra-erythroblastic inclusion bodies contain not only precipitated alpha-globin chains but also the unstable beta-globin variant chains. This indicates that the this compound beta-globin chains themselves co-precipitate with the excess alpha-globin chains, contributing directly to the formation and volume of these damaging intracellular aggregates.

The precipitated globin aggregates, or inclusion bodies, are highly detrimental to the erythroid cell. Their presence and interaction with cellular components lead to a number of pathological consequences:

Membrane Damage: The inclusion bodies can attach to the inner surface of the red blood cell membrane, leading to mechanical damage, altered membrane deformability, and increased membrane permeability. nih.gov

Oxidative Stress: As mentioned, the aggregates are a source of reactive oxygen species, which cause oxidative damage to membrane lipids and proteins, leading to premature cell aging and destruction. haematologica.org

Interference with Cellular Processes: The large protein aggregates can physically interfere with normal cellular functions and organelle integrity within the developing erythroblast.

Apoptosis Induction: The cellular stress induced by the inclusion bodies is a potent trigger for programmed cell death (apoptosis) in erythroid precursors. nih.gov

Mechanisms of Ineffective Erythropoiesis

Ineffective erythropoiesis is a cardinal feature of beta-thalassemia and is pronounced in the condition caused by this compound. thebloodproject.com It is characterized by a hypercellular bone marrow with a marked expansion of early erythroid precursors, yet a failure to produce adequate numbers of mature, functional red blood cells. thebloodproject.comnih.gov This paradox is the result of extensive premature death of these precursors within the bone marrow. nih.govnih.gov

The primary mechanism driving ineffective erythropoiesis in this context is the induction of apoptosis in developing erythroblasts. nih.gov The accumulation of precipitated alpha- and unstable beta-globin chains (this compound) acts as a major cellular stressor, activating apoptotic pathways. nih.gov This leads to the death of erythroblasts, particularly at the polychromatophilic normoblast stage of differentiation. nih.govmdpi.com

Several key molecular events contribute to this process:

Caspase Activation: The cellular stress triggers the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com

GATA-1 Cleavage: A critical transcription factor for erythroid differentiation, GATA-1, can be cleaved and inactivated by caspases, leading to a halt in maturation and the initiation of cell death. mdpi.com

HSP70 Sequestration: Heat shock protein 70 (HSP70) normally protects GATA-1 from caspase-mediated cleavage. However, excess alpha-globin chains can bind to and sequester HSP70, leaving GATA-1 vulnerable and promoting apoptosis. mdpi.com

The massive intramedullary death of erythroid precursors not only leads to anemia but also contributes to iron overload, as the body attempts to compensate by increasing iron absorption for a seemingly hyperactive but inefficient erythropoiesis. mdpi.com The few red blood cells that do manage to mature and enter the circulation are laden with smaller inclusion bodies, making them susceptible to premature destruction in the spleen, further exacerbating the anemia. nih.gov

Table 2: Summary of Cellular Pathophysiology in this compound

Pathophysiological EventMolecular MechanismCellular Consequence
Globin Chain Imbalance Unstable β-Chesterfield chain leads to a relative excess of α-globin.Accumulation of unpaired α-globin chains.
Inclusion Body Formation Precipitation of excess α-globin and unstable β-Chesterfield globin.Formation of damaging intracellular aggregates.
Oxidative Stress Generation of reactive oxygen species by denatured globin chains.Damage to cell membranes and proteins.
Ineffective Erythropoiesis Apoptosis of erythroid precursors triggered by cellular stress.Intramedullary death of developing red blood cells.
Anemia Combination of ineffective erythropoiesis and premature destruction of circulating red blood cells.Reduced oxygen-carrying capacity of the blood.

Overload of Proteolytic Intracellular Mechanisms

In the erythroid precursors of individuals with this compound, the unstable beta-globin chains fail to properly fold and associate with alpha-globin chains to form stable hemoglobin tetramers. This leads to an accumulation of misfolded and aggregated proteins, primarily in the form of alpha-globin chains that are produced in relative excess.

The cell's primary machinery for clearing such aberrant proteins is the ubiquitin-proteasome system (UPS). This system tags misfolded proteins with ubiquitin, marking them for degradation by the proteasome complex. In the context of unstable hemoglobins (B146990) like this compound, the sheer volume of precipitated globin chains can overwhelm the capacity of the UPS. This overload of the proteolytic machinery is a key feature of the cellular pathophysiology.

Another crucial intracellular degradation pathway is autophagy, a process where cellular components, including protein aggregates, are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. In β-thalassemia, autophagy is activated as a compensatory mechanism to clear the excess α-globin chains. medrxiv.orgnih.govnih.gov Studies have shown that the expression of autophagy-related genes is upregulated in thalassemic erythroid precursors. mdpi.com However, similar to the UPS, this system can also be overwhelmed by the continuous production and aggregation of unstable globin chains.

The failure of these proteolytic systems to adequately clear the protein aggregates leads to the formation of large intracellular inclusions, known as Heinz bodies, which are a hallmark of unstable hemoglobinopathies.

Intracellular Proteolytic MechanismRole in this compound-Induced ThalassemiaConsequence of Overload
Ubiquitin-Proteasome System (UPS) Tags and degrades misfolded and excess α-globin chains.Accumulation of ubiquitinated protein aggregates, contributing to inclusion body formation.
Autophagy Sequesters and degrades larger protein aggregates and damaged organelles.Incomplete clearance of inclusion bodies, leading to cellular toxicity and apoptosis.

Dyserythropoiesis and Premature Destruction of Erythroid Precursors

Dyserythropoiesis, or defective red blood cell production, is a central feature of the thalassemia induced by this compound. mdpi.com The accumulation of insoluble globin aggregates within erythroid precursors in the bone marrow triggers a cascade of events that leads to their premature death, a process known as ineffective erythropoiesis.

The presence of large inclusion bodies physically disrupts normal cellular processes and induces significant stress. This cellular stress activates apoptotic pathways, leading to programmed cell death of the developing erythroblasts. Studies in β-thalassemia have demonstrated a significantly higher rate of apoptosis in erythroid precursors compared to healthy individuals. nih.govnih.gov This intramedullary destruction of red blood cell precursors is a major contributor to the anemia seen in this condition.

The expansion of the erythroid marrow, a compensatory response to the anemia, is often observed. However, this increased production is ineffective as the majority of the precursors are destined for destruction before they can mature into functional red blood cells.

Stage of Erythroid DifferentiationPathophysiological Event in this compound ThalassemiaConsequence
Proerythroblast Synthesis of unstable β-Chesterfield globin chains begins.Initiation of α-globin chain imbalance.
Basophilic/Polychromatophilic Erythroblast Accumulation and precipitation of excess α-globin chains.Formation of inclusion bodies, cellular stress.
Orthochromatophilic Erythroblast Overload of proteolytic systems, activation of apoptosis.Premature cell death (ineffective erythropoiesis).
Reticulocyte/Mature Erythrocyte Surviving cells enter circulation with inclusion bodies.Shortened lifespan and premature destruction (hemolysis).

Hemolysis and Red Blood Cell Destruction Triggered by Unstable Hemoglobin

The small fraction of erythroid precursors that manage to survive and mature into red blood cells enter the circulation carrying the unstable this compound and inclusion bodies. These abnormal red blood cells are highly susceptible to premature destruction, or hemolysis, in the peripheral blood.

Impaired Red Blood Cell Lifespan

Normal red blood cells have a lifespan of approximately 100 to 120 days. nih.gov In individuals with unstable hemoglobin variants like this compound, this lifespan is significantly reduced. The presence of inclusion bodies decreases the deformability of the red blood cells, making it difficult for them to navigate the narrow capillaries of the spleen and other parts of the reticuloendothelial system.

The spleen plays a critical role in filtering the blood and removing old or damaged red blood cells. The rigid inclusion bodies within the red blood cells are recognized as abnormal by the spleen, leading to their selective sequestration and destruction by splenic macrophages. This process of extravascular hemolysis is the primary mechanism of red blood cell destruction in this condition.

FactorImpact on Red Blood Cell Lifespan in this compound Thalassemia
Inclusion Bodies Decrease red blood cell deformability and flexibility.
Splenic Filtration Increased sequestration and removal of rigid red blood cells.
Membrane Damage Oxidative damage to the red blood cell membrane further compromises its integrity.

Cellular Response to Oxidative Stress Induced by Unstable Hemoglobin

The instability of this compound and the subsequent accumulation of free α-globin chains and heme create a highly pro-oxidant environment within the red blood cell. The autoxidation of unstable hemoglobin leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.

This increased oxidative stress inflicts damage on various cellular components. Lipids in the red blood cell membrane are susceptible to peroxidation, which compromises membrane integrity and contributes to the cell's premature destruction. nih.gov Proteins, including cytoskeletal components and enzymes, can undergo carbonylation, a form of irreversible oxidative damage that impairs their function. h1.co

To counteract this oxidative onslaught, red blood cells possess a sophisticated antioxidant defense system. This includes enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, catalase (CAT), and glutathione (B108866) peroxidase (GPx), which neutralize hydrogen peroxide. nih.govkhorraman.ir However, in the face of the continuous generation of ROS from the unstable this compound, these antioxidant defenses can become overwhelmed.

Biomarker of Oxidative StressPathophysiological Significance in this compound Thalassemia
Lipid Peroxidation Damage to the red blood cell membrane, leading to increased fragility and hemolysis.
Protein Carbonylation Impaired function of cytoskeletal and enzymatic proteins, contributing to cellular dysfunction.
Depletion of Antioxidant Enzymes Reduced capacity to neutralize reactive oxygen species, exacerbating oxidative damage.

Advanced Methodologies for Research and Characterization of Hemoglobin Chesterfield

Molecular Genetic and Genomic Techniques

Polymerase Chain Reaction (PCR) Based Assays for Mutation Detection

Polymerase Chain Reaction (PCR) is a foundational technique for amplifying specific segments of DNA, making it indispensable for genetic mutation analysis. In the context of Hemoglobin Chesterfield, PCR is used to amplify exon 1 of the β-globin gene (HBB), which contains the codon 28 mutation. ashpublications.org Once amplified, the DNA segment can be analyzed by various methods to detect the specific nucleotide change.

Several specialized PCR-based assays have been developed for the rapid detection of known hemoglobin mutations. While direct sequencing of the PCR product is definitive, other methods like the Amplification Refractory Mutation System (ARMS)-PCR or Mutagenically Separated PCR (MS-PCR) can be designed for targeted screening of specific mutations in a population. tandfonline.comnih.gov These techniques use allele-specific primers that only allow amplification if the mutation is present, providing a rapid yes-or-no answer. High-resolution melting (HRM) analysis following real-time PCR is another powerful method that can detect sequence variations by analyzing the melting curve of the PCR product. iacld.com

PCR-Based AssayPrinciple of DetectionApplication to this compound
Standard PCRAmplification of a specific DNA region for downstream analysis (e.g., sequencing).Used to amplify the region of the HBB gene containing codon 28. ashpublications.org
ARMS-PCRUses allele-specific primers; amplification only occurs if the target mutation is present.Can be designed with a specific primer to rapidly screen for the β28 Leu→Arg mutation.
Real-Time PCR with HRMDetects variations in DNA sequence by observing changes in the dissociation (melting) profile of the double-stranded DNA. iacld.comCan differentiate the wild-type sequence from the heterozygous Chesterfield mutation based on a unique melting curve.
Table 1: Overview of PCR-Based Assays for Mutation Detection.

Restriction Analysis for Specific Allelic Discrimination

Restriction Fragment Length Polymorphism (RFLP) analysis is a technique that uses restriction enzymes to cut DNA at specific recognition sites. wikipedia.org If a mutation alters a recognition site, the resulting DNA fragments will be of a different length than normal, which can be visualized by gel electrophoresis. wikipedia.org This method was historically important for mapping genes and tracking the inheritance of mutations within families. nih.govnih.gov

In the initial characterization of the family with this compound, RFLP analysis of the β-globin gene cluster was performed using seven different restriction enzymes. ashpublications.org This analysis helped to establish the genetic background (haplotype) on which the mutation arose and to rule out large deletions or rearrangements as the cause of the thalassemia phenotype. ashpublications.orgashpublications.org While the specific CTG→CGG mutation in this compound does not create or abolish a common restriction site, RFLP remains a valuable tool for haplotype analysis in hemoglobinopathies.

Polymorphic Site (Enzyme)Result in Hb Chesterfield Case ashpublications.orgPurpose of Analysis
HindII 5' to ε-/-Haplotype determination and exclusion of major gene deletions or rearrangements. Heterozygosity at five sites confirmed the presence of two distinct parental chromosomes. ashpublications.org
HindIII in Gγ and Aγ+/-
HindII in ψβ and 3' to ψβ++ / --
AvaII in β+/+
BamHI 3' to β+/-
Table 2: RFLP Haplotype Analysis of the β-Globin Gene Cluster in the this compound Case. ashpublications.org

DNA Sequencing for Variant Confirmation and Novel Mutation Identification

DNA sequencing is the gold standard for identifying and confirming genetic mutations. frontiersin.org For this compound, direct genomic sequencing of the PCR-amplified β-globin gene was the definitive method that identified the precise single-base substitution. ashpublications.org The analysis revealed a T→G transversion in the first position of codon 28 (when reading the coding strand), which changes the codon from CTG (Leucine) to CGG (Arginine). ashpublications.org

Sanger sequencing has traditionally been the method of choice for targeted gene analysis. nih.govresearchgate.netnih.gov More recently, next-generation sequencing (NGS) has enabled the simultaneous sequencing of multiple genes, the entire exome, or the whole genome. frontiersin.org NGS is particularly useful in complex or undiagnosed cases of hemoglobinopathies, as it can identify rare or novel mutations in globin genes and potential modifier genes that could influence the clinical phenotype. frontiersin.org

Genetic ElementNormal Sequence (Codon 28)This compound Sequence (Codon 28)Resulting Amino Acid
DNA (Coding Strand)CTGCGGLeucine (B10760876) → Arginine
mRNACUGCGG
Amino AcidLeuArg
Table 3: DNA and Amino Acid Sequence Change in this compound. ashpublications.org

Reverse Transcribed (RT)-PCR for Globin cDNA Analysis

While DNA analysis identifies the mutation, understanding its effect on gene expression often requires studying messenger RNA (mRNA). Reverse transcription-polymerase chain reaction (RT-PCR) is used to convert mRNA into complementary DNA (cDNA), which can then be amplified and quantified. researchgate.net Quantitative RT-PCR (qRT-PCR) is particularly valuable for assessing the impact of mutations on globin chain synthesis. nih.govresearchgate.net

For β-thalassemia phenotypes like that caused by this compound, a key diagnostic parameter is the ratio of β-globin mRNA to α-globin mRNA. researchgate.netnih.gov An imbalanced ratio, with significantly less β-globin mRNA, confirms that the mutation leads to reduced gene expression or mRNA instability, which is a hallmark of thalassemia. nih.gov This technique provides a quantitative measure of the molecular pathophysiology, complementing the genetic diagnosis.

ConditionTypical β/α Globin mRNA Ratio researchgate.netnih.govMolecular Implication
Normal~1.0Balanced synthesis of α- and β-globin chains.
β-Thalassemia Trait (Minor)~0.8Reduced synthesis of β-globin chains from one allele.
β-Thalassemia Intermedia/Major<0.7Severely reduced or absent synthesis of β-globin chains.
Table 4: Representative β/α Globin mRNA Ratios as Determined by qRT-PCR. researchgate.netnih.gov

DNA Microarray Technologies for Hemoglobinopathy Screening

DNA microarrays are high-throughput tools that can screen for a large number of known mutations simultaneously. nih.gov The technology uses a solid surface onto which short DNA sequences (probes) corresponding to different alleles (both normal and mutated) are fixed in an ordered array. nih.govnih.gov A patient's DNA is amplified, labeled with a fluorescent dye, and washed over the microarray. The patient's DNA will hybridize only to the complementary probes on the chip, and the resulting fluorescent pattern reveals the patient's genotype for all the mutations tested. nih.gov

Although not specifically documented for the initial discovery of this compound, a custom microarray could be designed to include a probe for the β28 Arg mutation. This would allow for its inclusion in large-scale screening panels for hemoglobinopathies, facilitating rapid genotyping in populations where this specific variant might be present. nih.gov A major limitation, however, is that microarrays can only detect known mutations for which probes have been designed. nih.gov

Cellular and Subcellular Investigation Techniques

The clinical phenotype associated with this compound is that of inclusion body β-thalassemia. ashpublications.orgnih.gov This necessitates the use of cellular investigation techniques to visualize the consequences of the unstable hemoglobin within the erythrocytes.

The primary technique is light microscopy of peripheral blood smears. After incubation with a supravital stain, such as methyl violet or brilliant cresyl blue, large inclusion bodies become visible within the red blood cells of affected individuals. ashpublications.org These inclusions, known as Heinz bodies, are aggregates of precipitated, denatured globin chains. In the case of this compound, these are composed of the excess, unpaired α-globin chains that result from the unstable and deficient β-Chesterfield chains. The presence of these large inclusion bodies is a defining cellular characteristic of this condition. ashpublications.org

For more detailed subcellular investigation, transmission electron microscopy (TEM) can be employed. TEM provides ultrastructural detail of the inclusion bodies, showing them as electron-dense, amorphous masses within the erythrocyte cytoplasm, often attached to the cell membrane. This can help in understanding the mechanism by which these inclusions damage the red blood cell, leading to premature destruction (hemolysis).

Microscopic Examination of Erythroblastosis and Inclusion Bodies

This compound is an unstable hemoglobin variant (β28 Leu→Arg) that gives rise to a phenotype of inclusion body β-thalassemia nih.govashpublications.orgashpublications.org. The instability of the variant protein is a central feature of its pathology, leading to precipitation within the red blood cells and their precursors.

Microscopic examination is fundamental in identifying the downstream cellular consequences. A key finding in individuals with this compound is the presence of large inclusion bodies within the red blood cells ashpublications.org. These inclusions, often referred to as Heinz bodies, are aggregates of denatured and precipitated hemoglobin. They are typically not visible with standard Wright-Giemsa staining but can be visualized with supravital stains like crystal violet or brilliant cresyl blue thebloodproject.comemedicodiary.com. These bodies attach to the inner surface of the red blood cell membrane, leading to increased membrane rigidity and eventual removal of the cell by the spleen's reticuloendothelial system, causing chronic hemolytic anemia.

The presence of these inclusion bodies also leads to ineffective erythropoiesis in the bone marrow. Erythroblasts, the precursors to mature red blood cells, may also contain these precipitated hemoglobin aggregates. This intramedullary destruction of developing red cells can result in the release of immature red blood cells, including erythroblasts (normoblasts), into the peripheral circulation, a condition known as erythroblastosis britannica.com. Symptoms associated with conditions causing erythroblastosis include anemia and the presence of numerous immature red blood cells in circulation britannica.com.

Table 1: Characteristics of Red Blood Cell Inclusions in Unstable Hemoglobinopathies

FeatureDescriptionRelevance to this compound
Composition Aggregates of denatured and precipitated hemoglobin (globin chains) emedicodiary.com.The Leu→Arg substitution at β28 destabilizes the hemoglobin tetramer, leading to precipitation.
Staining Not visible on Wright-Giemsa stain. Visualized with supravital stains (e.g., crystal violet, brilliant cresyl blue) thebloodproject.com.Essential for laboratory identification of the characteristic cellular pathology.
Morphology Appear as round or irregular, refractile bodies, often attached to the cell membrane emedicodiary.com.Attachment to the membrane contributes to cellular damage and premature destruction.
Clinical Significance Indicates the presence of an unstable hemoglobin variant, leading to chronic hemolytic anemia and ineffective erythropoiesis nih.govashpublications.org.The presence of these bodies is a hallmark of the severe heterozygous β-thalassemia phenotype produced by this compound nih.govashpublications.org.

Advanced Imaging Techniques for Cellular Pathology

To gain a more detailed understanding of the cellular damage caused by this compound, researchers can employ advanced imaging techniques that offer higher resolution and greater specificity than conventional light microscopy.

Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution images of intracellular structures. In the context of this compound, TEM can be used to visualize the ultrastructure of the inclusion bodies, their direct attachment to the erythrocyte membrane, and any resultant damage to the cytoskeleton. This allows for a detailed characterization of the pathological aggregates and their interaction with cellular components.

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, three-dimensional imaging of fluorescently labeled cells. By using specific fluorescent probes, researchers can co-localize the precipitated hemoglobin with other cellular proteins, such as components of the cell membrane or cytoskeleton (e.g., spectrin, ankyrin). This can help elucidate the specific molecular interactions that lead to membrane damage and hemolysis.

Atomic Force Microscopy (AFM): AFM is a powerful technique for studying the topography and mechanical properties of cell surfaces at the nanoscale. It can be used to examine the changes in the red blood cell membrane's stiffness and architecture due to the underlying inclusion bodies. This provides quantitative data on the loss of cellular deformability, a critical factor in the premature clearance of these cells from circulation.

The digitization of pathology imaging has opened new avenues for quantitative analysis through sophisticated image processing nih.gov. These advanced imaging modalities are central to understanding the pathogenesis of metabolic diseases by visualizing and quantifying tissue and cellular pathologies columbia.edu.

Table 2: Advanced Imaging Techniques in Hemoglobinopathy Research

TechniquePrincipleApplication to this compound Pathology
Transmission Electron Microscopy (TEM) Uses a beam of electrons to create a high-resolution, 2D image of intracellular structures.Detailed visualization of the ultrastructure of hemoglobin precipitates and their attachment to the cell membrane.
Confocal Laser Scanning Microscopy (CLSM) Uses a focused laser and pinhole to eliminate out-of-focus light, creating sharp optical sections of fluorescently labeled specimens.3D imaging and co-localization of precipitated hemoglobin with specific membrane or cytoskeletal proteins.
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy that measures surface topography by "feeling" it with a mechanical probe.Quantifying changes in red blood cell membrane stiffness and deformability caused by underlying inclusion bodies.

Biophysical and Computational Methodologies

Biophysical and computational approaches are indispensable for probing the molecular mechanisms that drive the instability of this compound and for placing it within the broader context of protein interaction networks.

Protein Interaction Mapping and Analysis of Hemoglobin Interacting Proteins

Hemoglobin does not function in isolation; it interacts with a network of other proteins within the erythrocyte that are crucial for its stability, function, and turnover nih.gov. Mapping these interactions can reveal how the Chesterfield mutation disrupts cellular homeostasis. Techniques for mapping protein-protein interactions include mass spectrometry-based approaches following immunoprecipitation nih.gov.

Key hemoglobin-interacting proteins include:

Chaperones: Alpha-hemoglobin stabilizing protein (AHSP) is a chaperone specific to α-globin chains, preventing their aggregation and promoting the formation of the stable α2β2 tetramer. Unstable β-chains, like the Chesterfield variant, may fail to properly associate with α-chains, leading to an excess of unstable monomers that can overwhelm the chaperone system.

Redox Regulators: Proteins like peroxiredoxin-2 and catalase protect hemoglobin from oxidative damage nih.gov. The inherent instability of this compound may make it more susceptible to oxidative stress, increasing the burden on these protective systems.

Cytoskeletal Proteins: Hemoglobin interacts with membrane and cytoskeletal proteins, including spectrin, ankyrin, and band 3 nih.gov. The precipitation of unstable hemoglobin and its attachment to the membrane can disrupt these critical interactions, compromising membrane integrity and cellular deformability.

Analyzing how the β28 Leu→Arg substitution alters the affinity of hemoglobin for these and other interacting partners can provide a molecular explanation for the observed cellular pathology.

Table 3: Key Hemoglobin-Interacting Proteins and Potential Dysregulation by this compound

Protein/Protein ClassFunctionPotential Impact of this compound Mutation
Alpha-hemoglobin stabilizing protein (AHSP) Chaperone that binds and stabilizes free α-globin chains.The unstable β-Chesterfield chain may lead to an imbalance of free α-chains, potentially overwhelming AHSP capacity.
Peroxiredoxin-2, Catalase Regulate and mitigate oxidative stress within the erythrocyte nih.gov.Increased oxidative denaturation of the unstable hemoglobin variant could deplete these antioxidant systems.
Spectrin, Ankyrin, Band 3 Major components of the red blood cell membrane and cytoskeleton nih.gov.Aggregates of this compound attaching to the membrane can physically disrupt these structural interactions, leading to membrane damage.
Haptoglobin Binds free hemoglobin in plasma to prevent oxidative damage proteopedia.org.During hemolysis, released this compound dimers would be bound by haptoglobin for clearance.

Molecular Dynamics Simulations to Model Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time nih.gov. For this compound, MD simulations can provide atomic-level insights into how the single amino acid substitution (β28 Leu→Arg) leads to protein instability.

The process involves:

Model Building: A starting 3D structure of the hemoglobin tetramer is modified in silico to introduce the Leu→Arg mutation at position 28 of the β-chains.

Simulation: The modified protein is placed in a simulated physiological environment (a box of water molecules and ions) elifesciences.org. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movement over short time steps (femtoseconds) for a total duration of nanoseconds to microseconds nih.govusm.my.

Analysis: The trajectory of the simulation is analyzed to observe changes in protein structure, stability, and dynamics. Researchers can monitor the disruption of local secondary structures (like the B-helix where the mutation occurs), the formation of abnormal non-covalent bonds, and the exposure of hydrophobic regions that could lead to aggregation.

Such simulations could predict that the substitution of a nonpolar leucine with a larger, charged arginine residue disrupts the local hydrophobic packing within the globin fold, leading to a localized unfolding event that propagates, causing the entire subunit to become unstable and prone to precipitation hhu.de.

Application of Artificial Intelligence and Machine Learning in Hemoglobinopathy Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to the study of genetic disorders, including hemoglobinopathies ijml.org. These technologies can analyze large, complex datasets to identify patterns that may not be apparent to human researchers.

Applications relevant to the study of variants like this compound include:

Diagnostic Screening: ML algorithms can be trained on routine complete blood count (CBC) data to predict the likelihood of a hemoglobinopathy with high accuracy, flagging individuals who may require more specific testing myadlm.orgresearchgate.netnih.gov. Models like eXtreme Gradient Boosting (XGB) and logistic regression have shown high accuracy in differentiating various hemoglobinopathies from other conditions like iron deficiency anemia myadlm.orgresearchgate.netnih.gov.

Variant Classification: AI tools can help predict the pathogenicity of a newly discovered genetic variant. By learning from the features of thousands of known benign and pathogenic mutations, these models can assess the probable clinical significance of a variant, aiding in the interpretation of genetic screening results.

Phenotype Prediction: More advanced models could potentially integrate genetic data with clinical and laboratory findings to predict the severity of the disease phenotype. For unstable variants, this could involve predicting the degree of hemolysis or the age of onset of symptoms based on the specific mutation and other genetic modifiers. The decision tree and random forest classifiers have been shown to be effective in predicting hemoglobin variants ijml.orgmdpi.com.

These computational approaches represent the cutting edge of research, providing powerful tools to improve the diagnosis, understanding, and potential future management of rare hemoglobinopathies.

Broader Academic Implications and Future Research Trajectories

Contributions to the Understanding of Protein Misfolding and Aggregation Diseases

The defining characteristic of Hemoglobin Chesterfield is its instability, which leads to protein misfolding and aggregation within red blood cells. This process is analogous to the mechanisms underlying a wide range of debilitating human illnesses known as proteinopathies or protein misfolding diseases, which include Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). In these conditions, specific proteins misfold and accumulate into toxic aggregates, leading to cellular dysfunction and tissue damage nih.govresearchgate.net.

The study of this compound offers a simplified and accessible model to investigate these fundamental processes. The single amino acid change, β28 Leucine (B10760876)→Arginine, disrupts the normal folding of the β-globin chain, causing it to precipitate and form intracellular inclusions known as Heinz bodies dynamed.comarupconsult.com. This provides a direct and observable link between a specific genetic mutation and subsequent protein aggregation. Research into how this single substitution compromises the structural integrity of the globin fold contributes to the broader understanding of how mutations can initiate the cascade of events leading to aggregation in more complex neurological diseases. By examining the cellular response to these hemoglobin aggregates, scientists can gain insights into quality control mechanisms, such as chaperone proteins and proteasomal degradation, that are critical for maintaining protein homeostasis (proteostasis) across all cell types.

Elucidation of Dominant Negative Mechanisms in Genetic Disorders

Most forms of β-thalassemia are inherited in a recessive manner, requiring mutations in both copies of the β-globin gene to cause significant disease. However, certain highly unstable hemoglobin variants, including this compound, exhibit a dominant negative pattern of inheritance nih.gov. This means that the presence of just one mutated allele is sufficient to produce a disease phenotype, in this case, inclusion body β-thalassemia nih.gov.

Advancements in Genotype-Phenotype Correlation Studies in Hemoglobinopathies

The field of medical genetics relies heavily on establishing clear correlations between an individual's genetic makeup (genotype) and their clinical presentation (phenotype). This compound serves as an exemplary case study in this regard. The specific genotype, a substitution of Leucine with Arginine at position 28 of the β-globin chain (HBB: c.85C>G), is directly linked to a distinct phenotype: inclusion body β-thalassemia nih.gov.

This clear and direct relationship helps refine our understanding of how different mutations within the same gene can lead to varied clinical outcomes. While many β-globin mutations lead to a simple reduction in protein synthesis (classic β-thalassemia), the Chesterfield mutation leads to the production of a structurally abnormal and highly unstable protein. This distinction is critical for accurate diagnosis and genetic counseling mdpi.com. Studying variants like this compound has allowed researchers and clinicians to build more sophisticated models of genotype-phenotype correlation, moving beyond simple quantitative effects to include qualitative impacts like protein instability. This has advanced the diagnostic precision for all hemoglobinopathies, allowing for better prediction of disease severity based on the specific mutation identified nih.gov.

Unexplored Functional Nuances of the β28 Leu→Arg Substitution

The substitution of leucine, a nonpolar, hydrophobic amino acid, with arginine, a large, positively charged, and polar amino acid, at the β28 position represents a radical biochemical change. This position is located in the B-helix of the β-globin chain, an internal region of the protein where hydrophobic interactions are critical for maintaining the correct three-dimensional structure. The introduction of a charged arginine residue into this nonpolar environment is profoundly destabilizing.

While the consequence of this instability is known to be aggregation, the precise biophysical and functional nuances of this substitution remain areas for future investigation. Key unexplored questions include:

How does this substitution specifically alter the folding pathway of the β-globin monomer?

Does the mutant protein interfere with the binding of the heme group?

What is the precise mechanism by which the unstable Chesterfield monomer interacts with and potentially sequesters normal β-globin or α-globin chains?

How does the cellular chaperone machinery recognize and attempt to refold or degrade this specific mutant protein?

Detailed structural studies using techniques like X-ray crystallography or cryo-electron microscopy on the isolated Chesterfield β-chain could provide atomic-level insights into its misfolded state. Such research would not only illuminate the specific pathology of this hemoglobin variant but also contribute to a more fundamental understanding of the forces governing protein structure and stability.

Development of In Vitro and In Vivo Models for Studying Unstable Hemoglobins (B146990)

To fully explore the pathophysiology of unstable hemoglobins like Chesterfield and to test potential therapeutic strategies, robust experimental models are essential. While specific models for this compound have not been extensively described, the groundwork has been laid by research on other hemoglobinopathies.

In Vitro Models: Erythroid progenitor cells can be cultured from patient-derived induced pluripotent stem cells (iPSCs) or hematopoietic stem cells. These cellular systems would allow researchers to observe the effects of the β28 Leu→Arg mutation during red blood cell development in a controlled laboratory setting. Such models are invaluable for studying rates of globin chain synthesis, protein aggregation (Heinz body formation), and premature cell death (ineffective erythropoiesis) nih.gov. They also provide a platform for high-throughput screening of small molecules that might stabilize the mutant hemoglobin or enhance cellular quality control mechanisms.

In Vivo Models: The development of a transgenic or "knock-in" mouse model carrying the human β-globin gene with the Chesterfield mutation would be a powerful tool. Such animal models have been successfully created for other unstable hemoglobins, like Hemoglobin Santa Ana, and have been shown to recapitulate many features of the human disease, including hemolytic anemia and splenomegaly nih.gov. An in vivo model for this compound would enable the study of the long-term systemic consequences of the disease and provide a crucial platform for testing novel therapeutic approaches, such as gene therapy or pharmacological chaperones, prior to human clinical trials dovepress.comresearchgate.net.

Implications for Basic Science Research on Protein Stability and Folding

The vast number of known hemoglobin variants, each with a single, naturally occurring amino acid substitution, represents a massive library for studying the principles of protein structure, stability, and function nih.gov. This compound is a particularly informative member of this library because of the drastic nature of the Leu→Arg substitution.

Its study provides a clear and dramatic illustration of the hydrophobic effect—one of the primary driving forces in protein folding. The stability of a globular protein like hemoglobin depends on the burial of nonpolar amino acid side chains (like leucine) in the protein's core, away from the aqueous environment of the cell. The forced introduction of a charged group (arginine) into this hydrophobic core disrupts the delicate balance of forces that maintain the native protein conformation, leading to destabilization and unfolding semanticscholar.orgplos.org.

By studying the thermodynamic and kinetic consequences of this single mutation, researchers can quantify the energetic cost of violating fundamental principles of protein architecture. This provides crucial data for refining computational models that aim to predict protein structure and stability from amino acid sequence alone. Therefore, the investigation of this compound, a rare clinical entity, yields fundamental knowledge that advances the basic science of protein folding, with implications for protein engineering, biotechnology, and the design of novel therapeutics for a wide range of diseases.

Q & A

Q. What experimental techniques are most effective for detecting hemoglobin Chesterfield in clinical samples?

this compound (Hb Chesterfield) can be identified using high-performance liquid chromatography (HPLC) or capillary electrophoresis to separate and quantify hemoglobin variants based on charge and size differences . For confirmation, DNA sequencing of the HBB gene (β-globin chain) is recommended to pinpoint the specific mutation (e.g., β28 Leu→Arg). Mass spectrometry may also validate protein-level structural changes. Ensure clinical samples are labeled with patient identifiers, NHS/hospital numbers, and clinical context to avoid misdiagnosis .

Q. How should researchers design a study to compare the oxygen-binding affinity of this compound with wild-type hemoglobin?

Use oxygen equilibrium curves (OECs) measured via tonometry or Hemox Analyzer systems. Control variables include pH (7.2–7.4), temperature (37°C), and 2,3-DPG concentrations. Normalize data against wild-type hemoglobin from the same donor to reduce inter-individual variability. Statistical analysis should employ paired t-tests or ANOVA to assess significance, with effect sizes reported (e.g., P50 values) .

Q. What are the primary structural implications of the β28 Leu→Arg mutation in this compound?

The substitution disrupts the hydrophobic heme pocket, potentially destabilizing the α1β1 interface. Molecular dynamics simulations (e.g., GROMACS) and X-ray crystallography (resolution <2.0 Å) can visualize conformational changes. Compare with wild-type structures (PDB ID: 2DN1) to identify altered hydrogen bonding or steric clashes .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability be resolved in meta-analyses?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Use systematic review tools like PRISMA to screen for biases (e.g., sample size, measurement techniques). For conflicting stability assays (thermal denaturation vs. isopropanol precipitation), perform sensitivity analyses to identify methodological outliers. Cite primary sources and avoid aggregating data from unreliable platforms like .

Q. What experimental strategies are optimal for studying the functional consequences of this compound under hypoxic conditions?

Use a hypoxia chamber (<5% O2) to simulate physiological stress. Measure redox status (e.g., NADH/NAD+ ratios) and reactive oxygen species (ROS) production via fluorescence probes (e.g., DCFH-DA). Pair with transcriptomic analysis (RNA-seq) of erythroid precursors to assess hypoxia-inducible factor (HIF) pathway activation .

Q. How should researchers address challenges in reproducing in vitro findings for this compound in animal models?

Transgenic murine models (e.g., β-globin knock-in) require strict genotyping (PCR-RFLP) and phenotyping (CBC, reticulocyte counts). Control for background strain variability (e.g., C57BL/6 vs. BALB/c) and environmental factors (diet, oxygen exposure). Use power analysis to determine cohort sizes, consulting institutional statisticians to avoid underpowered studies .

Methodological and Logistical Considerations

Q. What statistical approaches are recommended for analyzing clinical data on this compound’s prevalence?

Use chi-square tests for categorical variables (e.g., geographic distribution) and logistic regression for covariates (age, comorbidities). For rare variants, apply Fisher’s exact test. Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Q. How can researchers ethically obtain and share data on this compound from international cohorts?

Submit formal requests to biobanks or institutions (e.g., Cambridge English) with a detailed protocol: research question, methodology, and intended outcomes. Include a supervisor endorsement for graduate students. Data-sharing agreements must specify anonymization standards and restrictions on commercial use .

Q. What funding opportunities support mechanistic studies of hemoglobin variants like Chesterfield?

Target grants from hematology-focused agencies (e.g., American Society of Hematology Scholar Awards) or government programs (IARPA, NIH R01). Emphasize the novelty of Chesterfield’s mutation in addressing gaps in hemoglobinopathy research .

Q. How can conflicting interpretations of this compound’s clinical significance be addressed in peer review?

Highlight methodological rigor (e.g., adherence to CLIA guidelines) and transparency in raw data deposition (e.g., Figshare, Zenodo). Use the PICO framework to clarify patient populations, interventions, and comparators in study designs .

Data Reproducibility and Reporting

Q. What documentation is essential for replicating structural studies of this compound?

Provide crystallography deposition codes (PDB, EMDB), SDS-PAGE gel images (uncropped), and raw spectroscopy data in supplementary materials. Specify buffer compositions, instrument settings, and software versions (e.g., Phenix v1.20) .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

Re-validate force fields (e.g., AMBER vs. CHARMM) and solvent models. Cross-check with alternative methods like cryo-EM or NMR. Discuss limitations in the discussion section, emphasizing iterative hypothesis refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.